molecular formula C7H11BrF2 B1440650 4-(Bromomethyl)-1,1-difluorocyclohexane CAS No. 858121-94-5

4-(Bromomethyl)-1,1-difluorocyclohexane

Cat. No. B1440650
M. Wt: 213.06 g/mol
InChI Key: VVBAHFKQTKRMAS-UHFFFAOYSA-N
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Patent
US07662402B2

Procedure details

In 15 ml of acetone, 1.5 g of 4,4-difluorocyclohexylmethyl p-toluenesulfonate was dissolved. Thereto 1.6 g of lithium bromide monohydrate was added and the mixture was heated under reflux for 8 hours. After the reaction mixture was cooled to room temperature, water was added and the mixture was extracted with t-butyl methyl ether. The organic layer was washed with aqueous saturated sodium chloride, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 0.76 g of 4-bromomethyl-1,1-difluorocyclohexane.
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O[CH2:11][CH:12]2[CH2:17][CH2:16][C:15]([F:19])([F:18])[CH2:14][CH2:13]2)(=O)=O)=CC=1.O.[Br-:22].[Li+].O>CC(C)=O>[Br:22][CH2:11][CH:12]1[CH2:17][CH2:16][C:15]([F:19])([F:18])[CH2:14][CH2:13]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
O.[Br-].[Li+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCC1CCC(CC1)(F)F)C
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with t-butyl methyl ether
WASH
Type
WASH
Details
The organic layer was washed with aqueous saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrCC1CCC(CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.